molecular formula C18H26ClN3O3 B4119086 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide

Cat. No. B4119086
M. Wt: 367.9 g/mol
InChI Key: DOXSIDVKFDHXGF-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mechanism of Action

As mentioned, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide inhibits the activity of LSD1. LSD1 is an enzyme that removes methyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide leads to the accumulation of methyl groups on histone proteins, ultimately leading to changes in gene expression and cancer cell death.
Biochemical and Physiological Effects:
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has been shown to have anti-tumor effects in various cancer cell lines, including prostate cancer, breast cancer, and acute myeloid leukemia. In addition to its effects on gene expression, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide is its specificity for LSD1, which reduces the likelihood of off-target effects. However, one limitation of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide is its relatively low potency, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide. One area of interest is the development of more potent LSD1 inhibitors that may be more effective in vivo. Additionally, researchers are interested in studying the combination of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in studying the role of LSD1 inhibition in other diseases beyond cancer, such as neurodegenerative diseases.

Scientific Research Applications

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the regulation of gene expression. By inhibiting LSD1, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.

properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-11-9-15(10-12(2)16(11)19)25-13(3)17(23)21-22-18(24)20-14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXSIDVKFDHXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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